Product packaging for CID 78065591(Cat. No.:)

CID 78065591

Cat. No.: B14561903
M. Wt: 511.7 g/mol
InChI Key: QEXIVWKPSJXOJO-UHFFFAOYSA-M
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Description

CID 78065591 is a chemical compound cataloged in PubChem, a comprehensive database managed by the National Center for Biotechnology Information (NCBI). For instance, highlights bioactive compounds from Hibiscus sabdariffa, such as gallic acid (CID 370) and protocatechuic acid (CID 72), which are phenolic acids with antioxidant properties .

references CID in the context of GC-MS analysis and vacuum distillation, implying that this compound might be a volatile or semi-volatile compound isolated via chromatographic techniques . Mass spectrometry (MS) and collision-induced dissociation (CID) techniques, as described in , are critical for elucidating its fragmentation patterns and structural identity . However, the absence of direct spectral or synthetic data in the provided evidence limits a definitive characterization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51BrO2SSi B14561903 CID 78065591

Properties

Molecular Formula

C24H51BrO2SSi

Molecular Weight

511.7 g/mol

InChI

InChI=1S/C24H51O2SSi.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(27(4)5)28-24(25-2)26-3;/h23-24H,6-22H2,1-5H3;1H/q+1;/p-1

InChI Key

QEXIVWKPSJXOJO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCC([Si]C(OC)OC)[S+](C)C.[Br-]

Origin of Product

United States

Chemical Reactions Analysis

CID 78065591 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CID 78065591 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential or as a lead compound in drug discovery. In industry, it might be utilized in the production of materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of CID 78065591 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Based on analogous compounds in the evidence, CID 78065591 may be compared to the following:

Compound CID Key Features Potential Overlaps with this compound
Gallic Acid 370 Trihydroxybenzoic acid; antioxidant, anti-inflammatory Phenolic backbone, potential hydroxyl group arrangement
Protocatechuic Acid 72 Dihydroxybenzoic acid; modulates oxidative stress, antimicrobial Carboxylic acid moiety, aromatic ring substitution patterns
Caffeic Acid 689043 Dihydroxycinnamic acid; inhibits lipid peroxidation, anticancer Cinnamate structure, conjugated double bonds
Quercetin 5280343 Flavonoid; free radical scavenger, modulates cell signaling Glycosylation potential, polyphenolic framework

Key Comparative Insights:

Bioactivity Pathways: Gallic acid (CID 370) and protocatechuic acid (CID 72) exhibit antioxidant properties via radical scavenging, a trait likely shared by this compound if it possesses similar hydroxyl group configurations .

Analytical Differentiation :

  • This compound could be distinguished from quercetin (CID 5280343) using LC-MS with collision-induced dissociation (CID). For example, quercetin fragments into characteristic ions (e.g., m/z 301 → 179), whereas this compound may produce unique fragment patterns due to differences in glycosylation or side chains .

Therapeutic Applications :

  • While gallic acid is used in food preservation and anti-aging cosmetics, this compound might have niche applications, such as in photodynamic therapy or as a chemical inducer of dimerization (CID) for protein manipulation, as suggested by .

Synthetic and Isolation Challenges :

  • Compared to protocatechuic acid, which is easily synthesized via microbial fermentation, this compound’s isolation (e.g., from plant fractions in ) may require advanced techniques like vacuum distillation or preparative chromatography, impacting scalability .

Preparation Methods

Glycosylation Strategies

The compound’s backbone likely requires sequential glycosylation reactions. For example:

  • Core unit preparation : A central oxolane ring (e.g., 3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxane) could be synthesized via enzymatic oxidation of a glucose derivative followed by acetylation.
  • Stepwise coupling : Each branch might be added using protected glycosyl donors under Mitsunobu or Koenigs-Knorr conditions. For instance, the Mitsunobu reaction’s utility in forming ether linkages is well-documented for similar structures.

Computational Route Prediction

In silico tools like the KOSP program (used for 2,6-dimethylchroman-4-one synthesis) could theoretically generate viable pathways for CID 78052851. Density functional theory (DFT) calculations would assess the feasibility of each step, prioritizing reactions with low activation energies (< 25 kcal/mol).

Analytical Challenges and Solutions

Mass Spectrometric Characterization

CID 78052851’s size ($$ \text{M}_\text{W} $$ = 1682.5 g/mol) necessitates high-resolution mass spectrometry (HRMS). Fourier-transform (FT) MS/MS with alternating collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) could fragment the molecule without losing labile acetamide groups. Key parameters:

  • Resolution : ≥60,000 to distinguish isotopic peaks.
  • Fragmentation energy : 30–35% normalized collision energy for CID/HCD.

Nuclear Magnetic Resonance (NMR)

The compound’s 45 stereocenters demand advanced NMR techniques:

  • $$ ^1\text{H}$$-$$ ^{13}\text{C} $$ HSQC : To correlate proton and carbon signals in crowded regions.
  • NOESY : For determining spatial proximity of substituents.

Comparative Data Table: CID 78052851 vs. Analogous Compounds

Property CID 78052851 HY-100502 (CID 5721353)
Molecular formula $$ \text{C}{64}\text{H}{107}\text{N}{5}\text{O}{46} $$ $$ \text{C}{15}\text{H}{9}\text{BrN}{2}\text{O}{6}\text{S}_{2} $$
Molecular weight (g/mol) 1682.5 457.28
Hydrogen bond donors 29 5
Rotatable bonds 30 7
Synthetic complexity 3100 (PubChem metric) 785

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